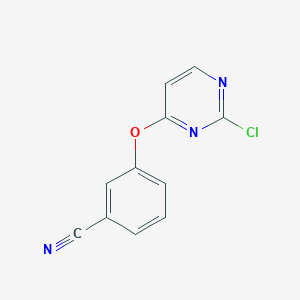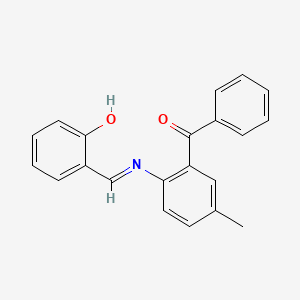
(E)-(2-((2-hydroxybenzylidene)amino)-5-methylphenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with similar structures often have aromatic rings, such as benzene rings, and functional groups like hydroxyl (-OH), amino (-NH2), and carbonyl (C=O). These functional groups can greatly influence the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like condensation, where two molecules combine to form a larger molecule, usually with the elimination of a small molecule such as water .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be influenced by its molecular structure and the functional groups it contains .Scientific Research Applications
Antioxidant Properties :
- Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and evaluated their in vitro antioxidant activities. The study found that these compounds, including bromophenols, exhibit effective antioxidant power, with phenol 5 being the most potent antioxidant and radical scavenger (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
- Another study by Balaydın et al. (2010) focused on synthesizing bromophenol derivatives of diphenylmethane, including natural products, and assessing their antioxidant activities. The synthesized bromophenols were found to have effective antioxidant power, comparable to standard antioxidant compounds (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
Catalytic and Antibacterial Activities :
- Muniyandi et al. (2015) designed and synthesized metal(II) chelates incorporating (E)-(2-((2-hydroxybenzylidene)amino)phenyl)(phenyl)methanone. These chelates exhibited efficient catalytic activities and superior antibacterial activity compared to the free ligand (Muniyandi, Pravin, Mitu, & Raman, 2015).
Enzyme Inhibition :
- A study by Nar et al. (2013) synthesized derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and tested their ability to inhibit human carbonic anhydrase isozymes. The compounds demonstrated effective inhibition, particularly against hCA I and hCA II isozymes (Nar, Çetinkaya, Gülçin, & Menzek, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[(2-hydroxyphenyl)methylideneamino]-5-methylphenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c1-15-11-12-19(22-14-17-9-5-6-10-20(17)23)18(13-15)21(24)16-7-3-2-4-8-16/h2-14,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWSRMLLXOZKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=CC=CC=C2O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-8-ol](/img/structure/B2964913.png)
![5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964914.png)
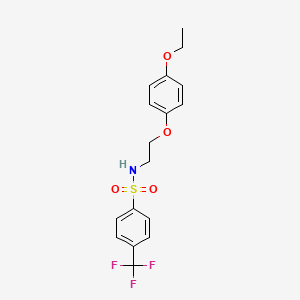
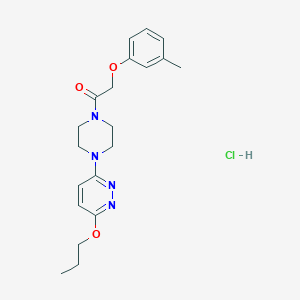
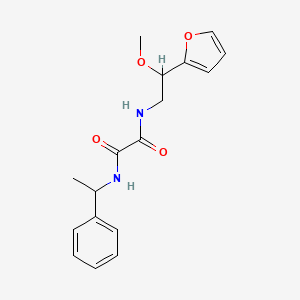
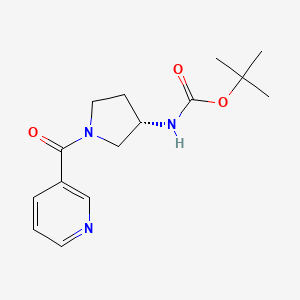
![1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2964920.png)

![2-[4-[(6-chloro-2-oxo-3H-indol-1-yl)methyl]anilino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2964924.png)
![N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2964926.png)
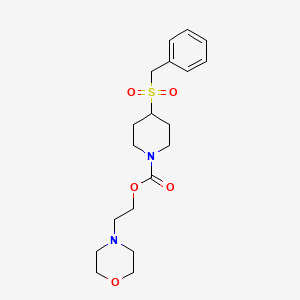
![7-Phenyl-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2964930.png)
